

A Technical Guide to Pentyl Acetate: Molecular Weight, Synthesis, and Applications

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Compound of Interest

Compound Name: *Pentyl acetate*

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This technical guide provides an in-depth overview of **pentyl acetate**, an organic ester widely utilized for its solvent properties and characteristic fragrance. This document details its fundamental chemical and physical properties, with a specific focus on its molecular weight, and offers a comprehensive protocol for its synthesis via Fischer esterification.

Chemical Identity and Molecular Characteristics

Pentyl acetate, also known as n-amyl acetate, is an ester formed from the condensation of 1-pentanol and acetic acid.^[1] Its primary identifiers and molecular characteristics are summarized below.

Property	Value	Source(s)
Molecular Weight	130.18 g/mol	[2][3]
Alternate Molecular Weight	130.19 g/mol	[1][4]
Molecular Formula	C ₇ H ₁₄ O ₂	[1][2]
IUPAC Name	pentyl acetate	[5]
CAS Number	628-63-7	[2][3]
Synonyms	n-Amyl acetate, Acetic acid pentyl ester, Amyl ethanoate, Pear oil, Banana oil	[1][6][7]

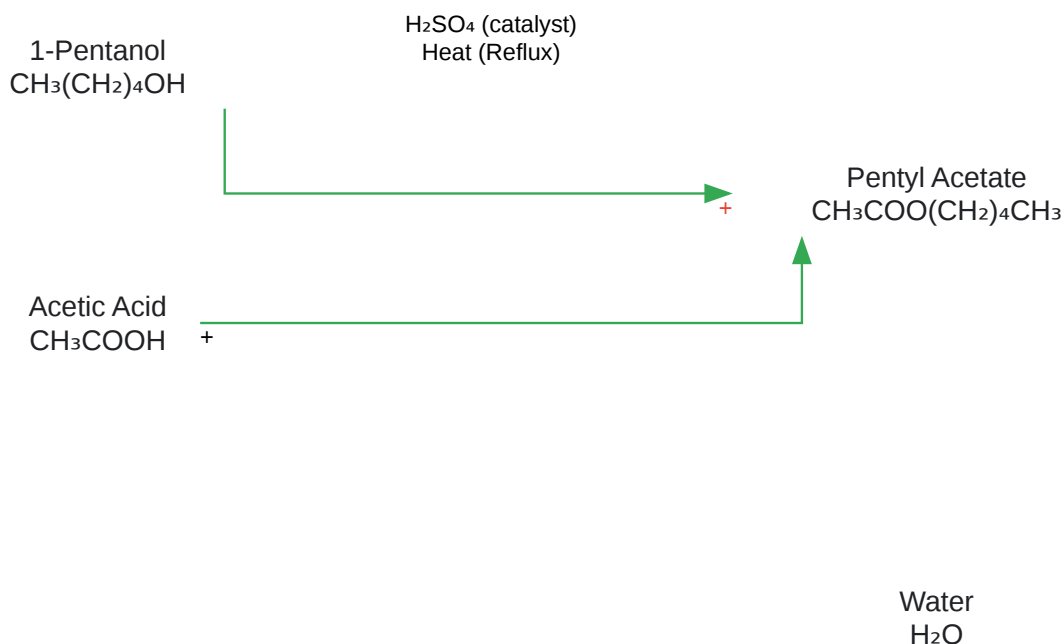
Physicochemical Properties

Pentyl acetate is a clear, colorless liquid at room temperature, recognized by its distinct banana- or pear-like odor.[5][6][8] It is less dense than water and exhibits limited solubility in water, but is miscible with organic solvents like ethanol and ether.[4][6]

Property	Value	Source(s)
Density	0.876 g/cm ³ (or g/mL) at 20-25 °C	[1][3]
Boiling Point	149 °C (422 K)	[1]
Melting Point	-71 °C (-96 °F; 202 K)	[1]
Flash Point	25 °C (77 °F)	[4]
Vapor Pressure	4 mmHg at 20 °C	[3]
Refractive Index	n _{20/D} 1.402	[3]
Water Solubility	Slightly soluble (~1.7-2 g/L)	
Autoignition Temperature	360 °C (680 °F)	[3]

Synthesis of Pentyl Acetate

Pentyl acetate is commonly synthesized through the Fischer esterification of 1-pentanol with acetic acid, using a strong acid catalyst such as sulfuric acid (H_2SO_4).^[8] This reversible reaction produces **pentyl acetate** and water. To favor the formation of the ester product, an excess of one reactant (typically the less expensive acetic acid) is used to shift the chemical equilibrium to the right, in accordance with Le Châtelier's principle.^[1]



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Caption: Fischer Esterification of 1-Pentanol and Acetic Acid.

Experimental Protocol: Synthesis and Purification

The following is a generalized laboratory procedure for the synthesis of **pentyl acetate**.

Materials:

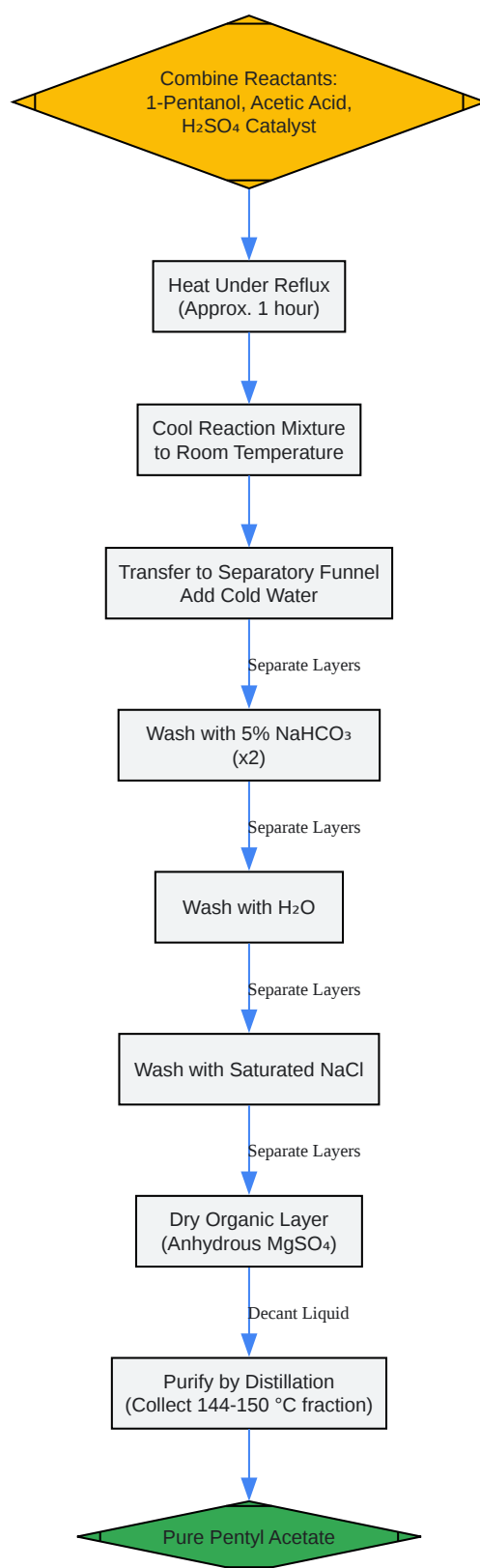
- 1-pentanol (amyl alcohol)
- Glacial acetic acid
- Concentrated sulfuric acid (H_2SO_4)

- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

- **Reaction Setup:** In a 100-mL round-bottom flask, combine 1-pentanol and an excess of glacial acetic acid (e.g., a 2.5:1 molar ratio of acid to alcohol).[2]
- **Catalysis:** Carefully add a catalytic amount (e.g., 4-5 mL) of concentrated sulfuric acid to the flask while swirling.[1][2] Add boiling chips to ensure smooth boiling.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for approximately one hour.[2] This allows the reaction to proceed at a controlled temperature without loss of volatile materials.
- **Cooling and Quenching:** After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel and add cold water to dilute the solution.[2]
- **Workup - Aqueous Wash:** Separate the lower aqueous layer. Wash the organic layer sequentially with:
 - Two portions of 5% sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Caution: Vent the separatory funnel frequently as carbon dioxide gas is produced.[2]
 - One portion of water.[2]
 - One portion of saturated sodium chloride solution to help remove dissolved water from the organic layer.[2]

- Drying: After each wash, separate and discard the lower aqueous layer. Transfer the remaining organic layer (the crude **pentyl acetate**) to an Erlenmeyer flask and dry it with an anhydrous drying agent like magnesium sulfate.[\[2\]](#)
- Purification - Distillation: Decant the dried liquid into a clean, dry distillation flask. Purify the **pentyl acetate** by simple distillation, collecting the fraction that boils between 144-150 °C.[\[2\]](#)



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Caption: Experimental Workflow for **Pentyl Acetate** Synthesis.

Applications

Due to its low toxicity, strong solvency, and pleasant odor, **pentyl acetate** has several industrial and commercial applications:

- Solvent: It is a potent solvent for paints, lacquers, coatings, and adhesives.[1][4]
- Flavoring Agent: It is used as a synthetic flavoring agent in foods and beverages to impart banana or pear notes.[6]
- Fragrance: It is a component in cosmetics, personal care products, and perfumes.
- Other Uses: It serves as a fuel for the Hefner lamp, in the fermentative production of penicillin, and as a test odorant in olfactory studies.[1][2][3]

Safety and Handling

Pentyl acetate is a flammable liquid and its vapor can form explosive mixtures with air. It should be stored in a cool, well-ventilated area away from ignition sources.[4] Exposure can cause irritation to the eyes, skin, and respiratory tract. Higher concentrations may lead to central nervous system depression.[1] Personal Protective Equipment (PPE), including gloves and safety goggles, should be worn when handling the compound.[4] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 100 ppm as an 8-hour time-weighted average.

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